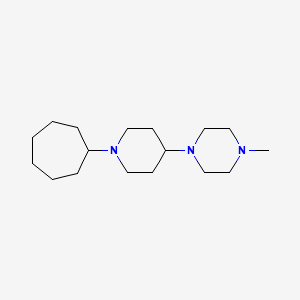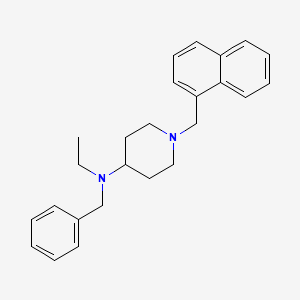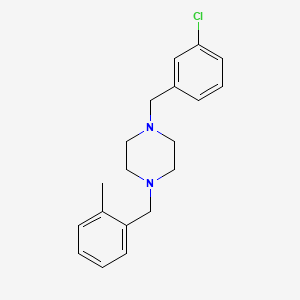![molecular formula C13H10BrN3OS B10883983 N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide is a compound that belongs to the class of arylcarboxamide derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromophenyl and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 2-bromophenyl isothiocyanate with pyridine-3-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of the bromophenyl and pyridine moieties may enhance its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2-bromophenyl)carbamothioyl]nicotinamide: This compound shares a similar structure but has a nicotinamide moiety instead of pyridine-3-carboxamide.
N-[(2-bromophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide: This compound has a quinoline moiety, which may confer different biological activities.
Uniqueness
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide is unique due to the presence of both the bromophenyl and pyridine-3-carboxamide moieties, which may contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10BrN3OS |
|---|---|
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrN3OS/c14-10-5-1-2-6-11(10)16-13(19)17-12(18)9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19) |
InChI-Schlüssel |
QUHHLCVFCBUKCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CN=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-difluoro-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10883901.png)


![3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883929.png)
![3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10883940.png)
![6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10883944.png)
![1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B10883950.png)
![(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10883957.png)

![Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)

![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)
